3-(Methylamino)oxolane-3-carboxylic acid
Description
3-(Methylamino)oxolane-3-carboxylic acid is an organic compound with the molecular formula C6H11NO3. It is a derivative of oxolane, featuring a methylamino group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Properties
IUPAC Name |
3-(methylamino)oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-6(5(8)9)2-3-10-4-6/h7H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWDEAFUSRYCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCOC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)oxolane-3-carboxylic acid typically involves the reaction of oxolane derivatives with methylamine under controlled conditions. One common method includes the use of tetrahydrofuran (THF) as a starting material, which undergoes a series of reactions to introduce the methylamino and carboxylic acid groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 3-(Methylamino)oxolane-3-carboxylic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
3-(Methylamino)oxolane-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Methylamino)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s effects. These interactions can affect various biological processes and pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
3-(Amino)oxolane-3-carboxylic acid: Similar structure but with an amino group instead of a methylamino group.
3-(Ethylamino)oxolane-3-carboxylic acid: Similar structure but with an ethylamino group instead of a methylamino group.
3-(Hydroxy)oxolane-3-carboxylic acid: Similar structure but with a hydroxy group instead of a methylamino group
Uniqueness
3-(Methylamino)oxolane-3-carboxylic acid is unique due to the presence of the methylamino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications in research and industry .
Biological Activity
3-(Methylamino)oxolane-3-carboxylic acid (CAS No. 1341121-46-7) is an organic compound notable for its unique chemical structure, which includes a methylamino group and a carboxylic acid group. This compound has garnered interest in various scientific fields due to its potential biological activities and interactions with biomolecules. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H11NO3
- Molecular Weight : 145.16 g/mol
- Functional Groups : Methylamino group, carboxylic acid group
The presence of the methylamino group enhances the compound's solubility and reactivity, making it a valuable candidate for various biochemical applications.
The biological activity of 3-(methylamino)oxolane-3-carboxylic acid is attributed to its interaction with specific molecular targets, including enzymes and receptors. The methylamino group can form hydrogen bonds and electrostatic interactions, while the carboxylic acid group can participate in acid-base reactions. These interactions may modulate the activity of target proteins, influencing various biochemical pathways.
Biological Activity and Applications
Research indicates that 3-(methylamino)oxolane-3-carboxylic acid has several potential applications in biological systems:
- Enzyme Interactions : The compound has been utilized in studies examining enzyme interactions and metabolic pathways, demonstrating its potential as a biochemical probe.
- Therapeutic Applications : Ongoing investigations are exploring its role as a precursor for drug development, particularly in targeting pathways involved in cancer and metabolic disorders.
In Vitro Studies
- Enzyme Modulation : A study highlighted the compound's ability to modulate the activity of specific enzymes involved in metabolic pathways. For instance, it was shown to influence the activity of histone acetyltransferases (HATs), which play crucial roles in gene expression regulation .
- Cellular Effects : Treatment with 3-(methylamino)oxolane-3-carboxylic acid resulted in significant changes in cellular metabolism, including alterations in lipid synthesis pathways, which are critical for cell proliferation and survival.
Comparative Studies
The compound's biological activity was compared with similar compounds such as:
- 3-(Amino)oxolane-3-carboxylic acid
- 3-(Ethylamino)oxolane-3-carboxylic acid
- 3-(Propylamino)oxolane-3-carboxylic acid
These comparisons revealed that the methylamino group imparts unique properties that enhance the compound's reactivity and biological effects, distinguishing it from its analogs.
Data Table: Summary of Biological Activities
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-(Methylamino)oxolane-3-carboxylic acid | Modulates enzyme activity | Forms hydrogen bonds; acid-base reactions |
| 3-(Amino)oxolane-3-carboxylic acid | Limited enzyme interaction | Lacks methyl group |
| 3-(Ethylamino)oxolane-3-carboxylic acid | Variable solubility; different reactivity | Longer alkyl chain affects properties |
| 3-(Propylamino)oxolane-3-carboxylic acid | Similar to ethyl derivative | Longer alkyl chain affects properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
